molecular formula C13H12ClN3O3S B2821241 N'-[(1E)-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]benzenesulfonohydrazide CAS No. 866142-80-5

N'-[(1E)-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]benzenesulfonohydrazide

Cat. No.: B2821241
CAS No.: 866142-80-5
M. Wt: 325.77
InChI Key: SCVLMEKAUWRXJU-CXUHLZMHSA-N
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Description

“N’-[(1E)-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]benzenesulfonohydrazide” is a chemical compound with the CAS Number: 866142-80-5. It has a molecular weight of 325.78 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12ClN3O3S/c14-7-13(18)10-6-11(15-8-10)9-16-17-21(19,20)12-4-2-1-3-5-12/h1-6,8-9,15,17H,7H2/b16-9+ . This indicates the presence of a pyrrolidine ring, a benzenesulfonohydrazide group, and a chloroacetyl group .


Physical and Chemical Properties Analysis

This compound is a solid with a molecular weight of 325.78 . It has an InChI code of 1S/C13H12ClN3O3S/c14-7-13(18)10-6-11(15-8-10)9-16-17-21(19,20)12-4-2-1-3-5-12/h1-6,8-9,15,17H,7H2/b16-9+ .

Scientific Research Applications

Synthesis and Characterization

Compounds related to N'-[(1E)-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]benzenesulfonohydrazide are synthesized through condensation reactions, demonstrating the versatility of pyrrole-based compounds in organic synthesis. For example, the synthesis of Schiff bases from various amines highlights the method's efficiency in producing compounds with potential biological activities (Al‐Janabi, 2020). Similarly, the synthesis of N-substituted pyrroles in ionic liquids showcases a highly regioselective method, emphasizing the role of pyrrole as a directing group in ortho-functionalization of C(sp2)-H bonds (Le, 2004).

Analytical Applications

Several studies demonstrate the application of related compounds in the development of sensitive sensors for detecting metal ions and environmental pollutants. For instance, the development of Hg2+ sensors based on pyridin-2-yl derivatives highlights the potential for environmental remediation and the detection of toxic pollutants (Arshad, 2015). Another study focuses on the synthesis of derivatives for the detection of carcinogenic lead, illustrating the use of these compounds in creating selective sensors for harmful substances (Rahman, 2020).

Biological Evaluation

Research into Schiff bases and their derivatives, including those structurally related to this compound, show potential as antimicrobial, anticancer, and nootropic agents. The synthesis and evaluation of Schiff’s bases and azetidinones derived from isonocotinyl hydrazone demonstrate notable antidepressant and nootropic activities, suggesting these compounds' therapeutic potential (Thomas, 2016).

Corrosion Inhibition

Sulfonohydrazide derivatives have been studied for their effectiveness as corrosion inhibitors for carbon steel in acidic media, indicating the chemical versatility and practical applications of these compounds beyond biological contexts (Ichchou, 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The pyrrolidine ring, present in this compound, is a common feature in many bioactive compounds and is widely used in drug discovery . Therefore, this compound could potentially be used as a scaffold for the development of new drugs .

Properties

IUPAC Name

N-[(E)-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c14-7-13(18)10-6-11(15-8-10)9-16-17-21(19,20)12-4-2-1-3-5-12/h1-6,8-9,15,17H,7H2/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVLMEKAUWRXJU-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CN2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CN2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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